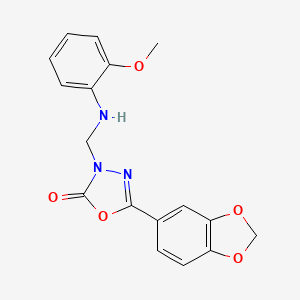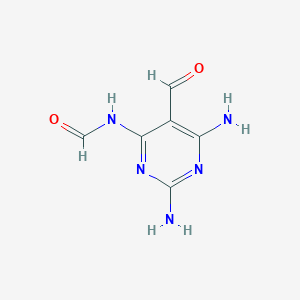![molecular formula C18H21NO B12898556 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole is a heterocyclic compound that features an isoxazole ring fused with a cyclooctane ring. The mesityl group attached to the isoxazole ring provides unique steric and electronic properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of D-glucose as a starting material, which undergoes a series of reactions including protection, oxidation, and olefination . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the mesityl group.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents and catalysts such as palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the mesityl ring.
Scientific Research Applications
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole exerts its effects involves interactions with specific molecular targets. The mesityl group and the isoxazole ring can interact with enzymes and receptors, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4,5,8,9-tetrahydrocycloocta[d]isoxazole: Similar in structure but with a methyl group instead of a mesityl group.
3-Mesityl-3a,4,5,6,7,7a-hexahydro-4,7-methanobenzo[d]isoxazole: Another mesityl-substituted isoxazole with a different ring structure.
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(8Z)-3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C18H21NO/c1-12-10-13(2)17(14(3)11-12)18-15-8-6-4-5-7-9-16(15)20-19-18/h7,9-11H,4-6,8H2,1-3H3/b9-7- |
InChI Key |
OVSAHIXTCCTUDL-CLFYSBASSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC/3=C2CCCC/C=C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCCC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


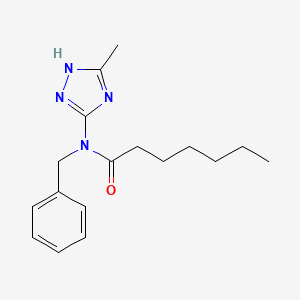
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
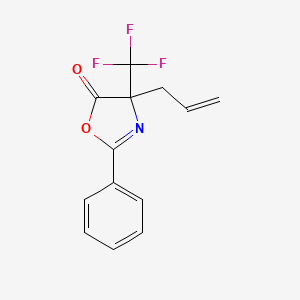
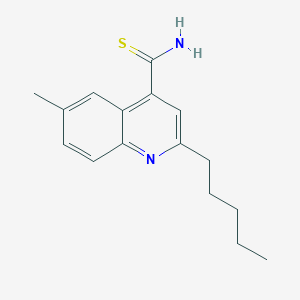

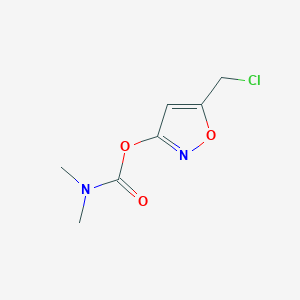
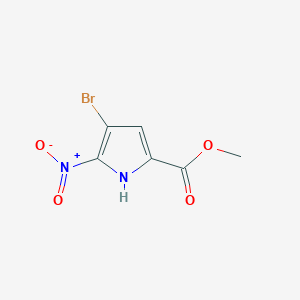
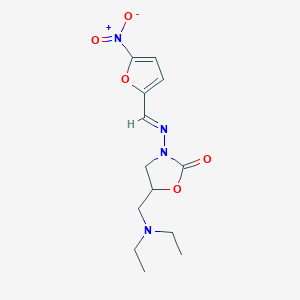
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
